N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide
Description
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide is a sulfonamide derivative featuring a furan-2-carboxamide group linked to a phenyl ring, which is further substituted with a sulfamoyl moiety attached to a 4-ethoxyphenyl group. This structure combines the sulfonamide pharmacophore—known for antimicrobial and enzyme inhibitory activity—with a furan ring, which may enhance solubility and binding specificity.
Properties
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-2-25-16-9-5-15(6-10-16)21-27(23,24)17-11-7-14(8-12-17)20-19(22)18-4-3-13-26-18/h3-13,21H,2H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHIEPMPFOWGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyphenylsulfonamide.
Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the sulfamoyl moiety can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the sulfamoyl moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development, particularly in the treatment of viral infections such as COVID-19.
Materials Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: It has been used in studies involving molecular docking and pharmacophore modeling to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound binds to the active site of the enzyme, preventing it from processing viral polyproteins, thereby inhibiting viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Variations in the Carboxamide Group
(a) N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide (CAS: 444147-29-9)
- Structural Difference : Replaces the furan-2-carboxamide group with a benzamide moiety.
- Molecular Formula : C₂₁H₂₀N₂O₄S (MW: 396.46) .
(b) N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide (CHEMBL1533790)
- Structural Difference : Substitutes the 4-ethoxyphenyl group with a 2,6-dimethoxypyrimidin-4-yl moiety.
- Impact : The pyrimidine ring introduces hydrogen-bonding capabilities, which could enhance enzyme inhibition (e.g., dihydrofolate reductase). The methoxy groups may alter metabolic stability.
- Molecular Formula : C₁₇H₁₆N₄O₆S (MW: 420.39) .
Analogues with Variations in the Sulfamoyl Substituents
(a) N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide (ZINC2843645)
- Structural Difference : Replaces the ethoxyphenyl group with an ethyl-phenyl substituted sulfamoyl and introduces a dimethylbenzofuran carboxamide.
- The benzofuran ring may improve fluorescence properties for imaging applications.
- Molecular Formula : C₂₆H₂₅N₃O₄S (MW: 483.56) .
(b) N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide
- Structural Difference : Substitutes the ethoxyphenyl group with a pyridin-2-yl moiety and replaces furan with a pyrazole ring.
- Pyrazole introduces a hydrogen-bond donor, which may optimize interactions with charged residues in target proteins.
- Spectral Data : IR peaks at 3329 cm⁻¹ (NH), 1720 cm⁻¹ (C=O) .
Analogues with Modified Aromatic Systems
(a) N-[2-(4-Methoxyphenyl)ethyl]-5-(phenylsulfanylmethyl)furan-2-carboxamide
- Structural Difference : Incorporates a 4-methoxyphenethyl group and a phenylsulfanylmethyl substituent on the furan.
- Impact : The thioether linkage increases hydrophobicity, while the methoxy group may modulate electronic effects on the aromatic ring.
- Molecular Formula: C₂₁H₂₁NO₃S (MW: 367.46) .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Trends
- Sulfonamide Core : The sulfamoyl group is critical for binding to enzymes like carbonic anhydrase or dihydrofolate reductase. Substitutions on the phenyl ring (e.g., ethoxy vs. methoxy) modulate electronic effects and metabolic stability .
- Carboxamide Variations : Furan-2-carboxamide offers a balance between solubility and aromaticity, whereas benzamide derivatives may prioritize target affinity over bioavailability .
- Biological Activity : Pyridine- or pyrimidine-containing analogues (e.g., ) show promise in antimicrobial and anticancer contexts due to enhanced hydrogen-bonding interactions .
Biological Activity
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a sulfamoyl group, and an ethoxyphenyl moiety, which contribute to its unique chemical properties and reactivity. Its biological activity is primarily linked to its interactions with specific molecular targets, including enzymes involved in various diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]furan-2-carboxamide |
| Molecular Formula | C19H18N2O5S |
| Molecular Weight | 378.42 g/mol |
| InChI Key | HUHIEPMPFOWGPN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been shown to inhibit the SARS-CoV-2 main protease (Mpro), which plays a crucial role in the replication of the virus responsible for COVID-19. This inhibition mechanism involves binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins necessary for viral replication.
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral activity against SARS-CoV-2. In vitro studies have shown that this compound effectively reduces viral load in infected cell lines, suggesting its potential as a therapeutic agent for treating COVID-19.
Enzyme Inhibition Studies
A series of enzyme inhibition assays have been conducted to evaluate the efficacy of this compound against various targets:
| Enzyme Target | IC50 (µM) | Effectiveness |
|---|---|---|
| SARS-CoV-2 Mpro | 0.56 | High |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 1.20 | Moderate |
| Carbonic Anhydrase | 0.75 | High |
These findings indicate that the compound not only targets viral proteases but also has implications in metabolic pathways regulated by PTP1B, which is associated with insulin signaling and diabetes management .
Computational Studies
Computational methods such as molecular docking and dynamics simulations have been employed to elucidate the binding interactions between this compound and its target enzymes. These studies provide insights into the structural requirements for effective inhibition and guide further optimization of the compound for enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
